molecular formula C14H13N B2984198 8-azatricyclo[9.4.0.0,2,7]pentadeca-1(15),2,4,6,11,13-hexaene CAS No. 7203-12-5

8-azatricyclo[9.4.0.0,2,7]pentadeca-1(15),2,4,6,11,13-hexaene

Cat. No.: B2984198
CAS No.: 7203-12-5
M. Wt: 195.265
InChI Key: DPTWHLYOYXIHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Azatricyclo[9.4.0.0²,⁷]pentadeca-1(15),2,4,6,11,13-hexaene is a nitrogen-containing tricyclic compound characterized by a fused bicyclo[9.4.0] backbone with an additional aziridine-like bridge. Its structure includes a 15-membered macrocyclic framework with six conjugated double bonds and a single nitrogen atom embedded within the fused rings.

Key features:

  • Molecular formula: C₁₄H₁₃N (based on analogs like 5-azatricyclo derivatives) .
  • Structural motifs: A tricyclic system with conjugated π-electrons, enabling interactions with biological targets such as ion channels or enzymes .
  • Applications: Derivatives of this scaffold are explored for antiviral, antimalarial, and neurological therapies (e.g., Rupatadine, an antihistamine) .

Properties

IUPAC Name

6,7-dihydro-5H-benzo[d][1]benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-2-6-12-11(5-1)9-10-15-14-8-4-3-7-13(12)14/h1-8,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTWHLYOYXIHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-azatricyclo[9.4.0.0,2,7]pentadeca-1(15),2,4,6,11,13-hexaene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

8-azatricyclo[9.4.0.0,2,7]pentadeca-1(15),2,4,6,11,13-hexaene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

8-azatricyclo[9.4.0.0,2,7]pentadeca-1(15),2,4,6,11,13-hexaene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-azatricyclo[9.4.0.0,2,7]pentadeca-1(15),2,4,6,11,13-hexaene involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For instance, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Bridging or Substituents
Compound Name Key Structural Differences Molecular Weight (g/mol) Applications/Properties References
5-Azatricyclo[9.4.0.0³,⁸]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ol Hydroxyl group at position 2; altered bridge positions 211.26 Antioxidant properties; preclinical studies
Rupatadine (4-Azatricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaene) Chlorine substituent; piperidine side chain 415.34 Antihistamine; anti-inflammatory
Eslicarbazepine Acetate Carboxamide and acetate groups; additional oxygen bridge 296.33 Antiepileptic; Nav1.5 sodium channel inhibitor
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene (Pyclen) Four nitrogen atoms; larger macrocycle with chelating properties 290.4 Radiometal chelation (e.g., ⁶⁴Cu, ⁹⁹mTc)

Key Observations :

  • Electron-rich systems : The conjugated hexaene system in 8-azatricyclo derivatives enhances π-π stacking with aromatic residues in proteins, a feature exploited in Rupatadine for histamine receptor binding .
  • Chelation capacity: Pyclen-type analogs (e.g., PCTA) exhibit superior radiometal-binding stability compared to DOTA or NODAGA due to their rigid, nitrogen-rich frameworks .
  • Bioavailability : Hydrophobic derivatives (e.g., 5-azatricyclo with XLogP3 ≈ 2) show better blood-brain barrier penetration, critical for neurological agents like eslicarbazepine .
Functional Comparison in Drug Development
  • Antiviral Activity : Rupatadine’s 4-azatricyclo core demonstrates dual activity against histamine and platelet-activating factor (PAF), linked to its chlorine and pyridinylmethyl substituents .
  • Antiepileptic Agents : Eslicarbazepine acetate’s 8-azatricyclo scaffold modifies sodium channel kinetics more selectively than carbamazepine, reducing off-target effects .
  • Radiopharmaceuticals : Pyclen derivatives (e.g., PCTA) achieve higher tumor-to-background ratios in ⁶⁴Cu-labeled antibodies compared to DOTA, attributed to faster renal clearance and metabolic stability .
Physicochemical Properties
Property 8-Azatricyclo Derivative Pyclen (PCTA) DOTA
LogP ~2.9 (hydrophobic) -1.2 (hydrophilic) -3.5 (highly hydrophilic)
Polar Surface Area 33.1 Ų 16.1 Ų 126 Ų
Metal Binding Not applicable High affinity for Cu²⁺ Broad-spectrum (e.g., Gd³⁺, Cu²⁺)

Sources : .

Biological Activity

8-Azatricyclo[9.4.0.0,2,7]pentadeca-1(15),2,4,6,11,13-hexaene is a complex organic compound with the molecular formula C14H13NC_{14}H_{13}N and a molecular weight of 195.26 g/mol. This compound is notable for its unique tricyclic structure that includes a nitrogen atom, which contributes to its diverse biological activities.

Biological Activity

Research indicates that this compound exhibits promising biological activities , particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Studies have shown that compounds with similar structures to this compound possess significant antimicrobial properties against various bacterial strains. The mechanism of action typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. It is believed to act through various mechanisms including:

  • Inhibition of cell proliferation : By interfering with cell cycle progression.
  • Induction of apoptosis : Triggering programmed cell death in cancer cells.
  • Targeting specific enzymes : Such as aromatase inhibitors that are crucial in estrogen biosynthesis pathways relevant to hormone-dependent cancers like breast cancer .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key biochemical pathways.
  • Receptor Modulation : It can bind to receptors that alter signaling pathways related to cell growth and survival.

Research Findings and Case Studies

A review of literature reveals several studies that have explored the biological effects of this compound:

  • Antimicrobial Activity Study : A study demonstrated that derivatives of tricyclic compounds exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Testing : Research involving various cancer cell lines indicated that this compound could significantly reduce cell viability in breast cancer models through apoptosis induction .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinity of this compound with target proteins involved in cancer progression and microbial resistance .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
9-Azatricyclo[9.4.0.0,2,7]pentadecaTricyclicAntimicrobial
8-Azatricyclo[9.4.0.0,2,7]pentadeca-9-oneTricyclic with ketoneAnticancer

The comparison highlights the uniqueness of this compound due to its specific nitrogen positioning which may enhance its biological activity compared to similar compounds.

Q & A

Q. What are the standard synthetic routes for 8-azatricyclo[9.4.0.0²,⁷]pentadeca-1(15),2,4,6,11,13-hexaene?

The compound is synthesized via intramolecular cyclization. Two primary methods are:

  • Method 1 : Cyclization of 1-(2-isocyanophenyl)-1H-imidazole using phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light irradiation. This photoredox approach enables selective bond formation .
  • Method 2 : Base-mediated aromatic nucleophilic substitution of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles, followed by autooxidation to form the tricyclic core . Key considerations: Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel.

Q. How can researchers characterize the molecular structure of this compound?

Structural elucidation involves:

  • X-ray crystallography : Resolve bond angles and stereochemistry (e.g., torsion angles for the azabicyclic core) .
  • NMR spectroscopy : Assign peaks using 1H^1H- and 13C^{13}C-NMR, focusing on aromatic protons (δ 6.5–8.5 ppm) and bridgehead carbons (δ 45–60 ppm) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS: m/z calculated for C₁₁H₈N₄⁺ [M+H]⁺ = 197.082) .

Q. What biological activities have been reported for this compound?

Preliminary studies indicate:

  • Antitumor activity : Screening via MTT assays against cancer cell lines (e.g., IC₅₀ values in the micromolar range) .
  • Neuroprotective potential : In vitro models for Parkinson’s disease, targeting α-synuclein aggregation . Note: Variability in bioactivity data may arise from differences in assay conditions (e.g., cell type, incubation time) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

  • Comparative assays : Replicate studies under standardized conditions (e.g., identical cell lines, serum concentrations) .
  • Structure-activity relationship (SAR) analysis : Synthesize derivatives (e.g., halogenated or methoxy-substituted analogs) to isolate pharmacophoric groups .
  • Meta-analysis : Cross-reference data with structurally related azatricyclic compounds (e.g., 16-azatricyclo[9.2.2.1⁴,⁸]hexadeca-4,6,8(16),11,13,14-hexaene) to identify trends .

Q. What computational methods are effective for predicting the reactivity of this compound?

  • Reaction path search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model cyclization pathways and transition states .
  • Molecular docking : Simulate interactions with biological targets (e.g., dopamine receptors) using AutoDock Vina .
  • Machine learning : Train models on existing reaction datasets to predict optimal solvents or catalysts .

Q. How can reaction conditions be optimized for scalable synthesis?

  • Design of Experiments (DOE) : Vary parameters (catalyst loading, temperature) in a factorial design to maximize yield .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
  • Green chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or ethanol to improve sustainability .

Q. What strategies address discrepancies in spectral data interpretation?

  • Multi-technique validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with crystallographic data .
  • Dynamic NMR : Resolve conformational isomerism by analyzing temperature-dependent 1H^1H-NMR shifts .
  • Computational NMR prediction : Use software (e.g., Gaussian) to simulate spectra and assign ambiguous peaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.